molecular formula C10H14ClNO B7948631 (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B7948631
M. Wt: 199.68 g/mol
InChI Key: LBOFUECRYOJIIZ-FVGYRXGTSA-N
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Description

(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its methoxy group and indane structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane core structure.

    Methoxylation: Introduction of the methoxy group at the 4-position of the indane ring.

    Amination: Conversion of the intermediate to the amine derivative.

    Resolution: Separation of the (S)-enantiomer from the racemic mixture.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The methoxy group and amine functionality play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-Methoxy-2,3-dihydro-1H-inden-1-amine: The free base form without the hydrochloride salt.

    4-Methoxy-2,3-dihydro-1H-inden-1-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

(1S)-4-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-7-8(10)5-6-9(7)11;/h2-4,9H,5-6,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOFUECRYOJIIZ-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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